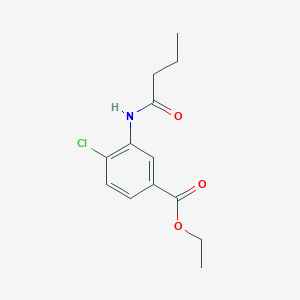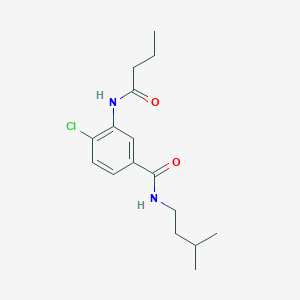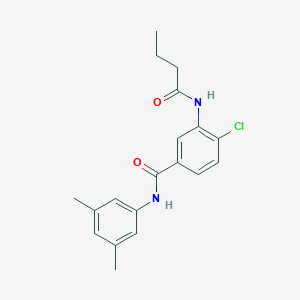![molecular formula C18H19NO4 B309352 Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate](/img/structure/B309352.png)
Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate, also known as PMA, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the benzoate family and is commonly used as a tool in the study of biological systems.
Wirkmechanismus
The mechanism of action of Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate involves its ability to bind to specific proteins and enzymes in biological systems. This binding can lead to changes in the activity of these proteins and enzymes, which can then affect cellular processes such as signaling and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the activation of protein kinase C (PKC) and the induction of cellular differentiation. It has also been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate in lab experiments is its ability to selectively bind to specific proteins and enzymes, allowing researchers to study the effects of these interactions in a controlled environment. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate, including the development of new methods for its synthesis and purification, as well as the investigation of its potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on biological systems.
Synthesemethoden
The synthesis of Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate involves the reaction between 2-hydroxy-5-nitrobenzoic acid and 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with propyl alcohol to yield this compound.
Wissenschaftliche Forschungsanwendungen
Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein binding sites and as a tool for the study of enzyme kinetics. It has also been used in the study of the role of cell signaling pathways in cancer and other diseases.
Eigenschaften
Molekularformel |
C18H19NO4 |
|---|---|
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C18H19NO4/c1-3-10-23-18(22)15-11-14(8-9-16(15)20)19-17(21)13-6-4-12(2)5-7-13/h4-9,11,20H,3,10H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
CFRQFHNRELJHOC-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C)O |
Kanonische SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309274.png)
![Ethyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309275.png)
![4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B309277.png)
![3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309278.png)
![Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309279.png)
![4-chloro-N-[4-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309280.png)
![Propyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309281.png)
![4-chloro-N-(2-phenylethyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309284.png)




![4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309292.png)